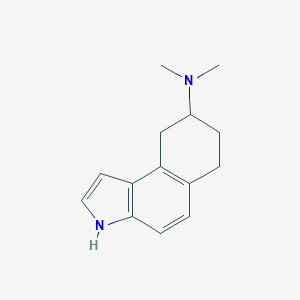
TDBIA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine involves several steps. One method includes the preparation of its enantiomers, which are then tested for their actions on central dopamine and serotonin receptors . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.
化学反应分析
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the indole ring.
Reduction: This reaction can modify the nitrogen-containing groups.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring.
科学研究应用
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine has several scientific research applications:
作用机制
The compound exerts its effects primarily through its interaction with central dopamine and serotonin receptors. It has been shown to possess potent central 5-HT1A receptor stimulating properties . The molecular targets include these receptors, and the pathways involved are related to neurotransmission and receptor activation.
相似化合物的比较
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine can be compared with other indole derivatives that also interact with serotonin and dopamine receptors. Similar compounds include:
5-Hydroxyindole: Known for its role in serotonin synthesis.
2,3-Dihydro-1H-indole: Another indole derivative with biological activity.
N,N-Dimethyltryptamine (DMT): A compound with similar structural features and receptor interactions.
The uniqueness of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine lies in its specific receptor affinity and the resulting pharmacological effects.
属性
CAS 编号 |
121784-56-3 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine |
InChI |
InChI=1S/C14H18N2/c1-16(2)11-5-3-10-4-6-14-12(7-8-15-14)13(10)9-11/h4,6-8,11,15H,3,5,9H2,1-2H3 |
InChI 键 |
HENBLLXAHPTGHX-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
规范 SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
同义词 |
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (+)-(R)-isomer 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (-)-(S)-isomer TDBIA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















